Cas no 2138287-45-1 (Isoquinoline, 1-bromo-3,7-dimethyl-)

1-Bromo-3,7-dimethylisoquinoline is a brominated derivative of isoquinoline, featuring methyl substituents at the 3 and 7 positions. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine atom at the 1-position enhances reactivity, enabling efficient cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The dimethyl substitution pattern contributes to steric and electronic modulation, influencing selectivity in downstream transformations. Its stable crystalline form ensures ease of handling and storage. This compound is suitable for researchers requiring precise functionalization of the isoquinoline scaffold in complex molecular architectures.
Isoquinoline, 1-bromo-3,7-dimethyl- structure
2138287-45-1 structure
Product Name:Isoquinoline, 1-bromo-3,7-dimethyl-
CAS No:2138287-45-1
MF:C11H10BrN
MW:236.107801914215
CID:5261218
Update Time:2025-06-19

Isoquinoline, 1-bromo-3,7-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline, 1-bromo-3,7-dimethyl-
    • Inchi: 1S/C11H10BrN/c1-7-3-4-9-6-8(2)13-11(12)10(9)5-7/h3-6H,1-2H3
    • InChI Key: IMUSZDFODYUZMS-UHFFFAOYSA-N
    • SMILES: C1(Br)C2=C(C=CC(C)=C2)C=C(C)N=1

Isoquinoline, 1-bromo-3,7-dimethyl- Pricemore >>

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Additional information on Isoquinoline, 1-bromo-3,7-dimethyl-

Isoquinoline, 1-bromo-3,7-dimethyl- (CAS No. 2138287-45-1): A Comprehensive Overview in Modern Chemical Biology

The compound Isoquinoline, 1-bromo-3,7-dimethyl- (CAS No. 2138287-45-1) represents a fascinating derivative of the Isoquinoline scaffold, which has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This heterocyclic compound, characterized by a nitrogen-containing aromatic ring system, serves as a versatile building block in the synthesis of various pharmacologically active molecules. The presence of bromine substituents at the 1-position and methyl groups at the 3- and 7-positions enhances its reactivity and makes it a valuable intermediate in organic synthesis.

In recent years, the exploration of Isoquinoline derivatives has been extensively studied for their potential applications in medicinal chemistry. The structural motif of Isoquinoline is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these derivatives, Isoquinoline, 1-bromo-3,7-dimethyl- has been particularly investigated for its role in developing novel therapeutic agents. The bromine atom at the 1-position facilitates further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

The significance of this compound is further underscored by its application in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, recent studies have demonstrated that Isoquinoline derivatives can interact with enzymes involved in cancer progression, offering promising leads for drug development. The methyl groups at the 3- and 7-positions contribute to the steric and electronic properties of the molecule, influencing its binding affinity and selectivity towards biological targets. This has led to the exploration of Isoquinoline, 1-bromo-3,7-dimethyl- as a key intermediate in designing molecules with enhanced pharmacological efficacy.

One of the most compelling aspects of this compound is its role in the development of next-generation anticancer agents. Isoquinoline derivatives have shown potential in inhibiting kinases and other enzymes that are aberrantly activated in cancer cells. The brominated Isoquinoline scaffold provides a scaffold for generating structurally diverse analogs with improved solubility and bioavailability. Moreover, computational studies have highlighted the importance of the bromine substituent in optimizing binding interactions with target proteins. These findings have spurred interest in leveraging Isoquinoline, 1-bromo-3,7-dimethyl- as a precursor for discovering novel chemotherapeutic agents.

Another area where this compound has made significant contributions is in the field of antimicrobial research. The growing threat of antibiotic-resistant bacteria has necessitated the discovery of new antimicrobial agents with unique mechanisms of action. Isoquinoline derivatives have been shown to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. The bromine atom at the 1-position allows for further derivatization to enhance antimicrobial activity while maintaining structural integrity. This has led to several studies exploring the potential of Isoquinoline, 1-bromo-3,7-dimethyl- as a lead compound for developing novel antibiotics.

The synthetic utility of Isoquinoline, 1-bromo-3,7-dimethyl- is also noteworthy. Its versatile reactivity enables chemists to construct complex heterocyclic frameworks through various synthetic strategies. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional functional groups at different positions on the Isoquinoline core. These modifications can fine-tune the pharmacological properties of the molecule, making it an invaluable tool for medicinal chemists seeking to develop novel therapeutics.

In conclusion, Isoquinoline, 1-bromo-3,7-dimethyl- (CAS No. 2138287-45-1) is a multifaceted compound with significant potential in chemical biology and drug discovery. Its unique structural features and reactivity make it a valuable intermediate for synthesizing pharmacologically active molecules with diverse biological activities. The ongoing research into this derivative underscores its importance as a building block for developing next-generation therapeutic agents targeting various diseases. As our understanding of its properties continues to evolve, so too will its applications in pharmaceutical research and development.

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